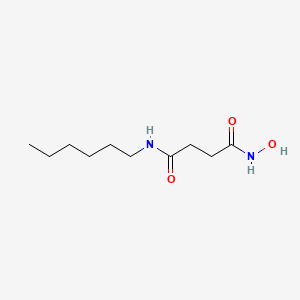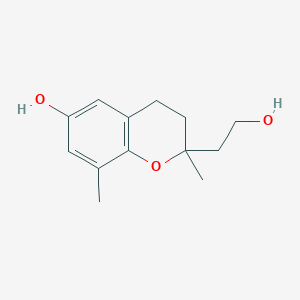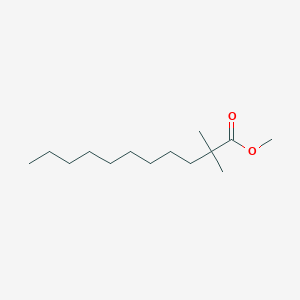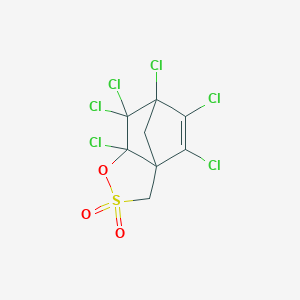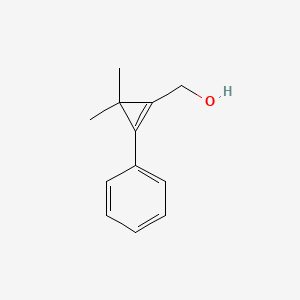
(2,3,4,5-Tetramethylcyclopenta-2,4-dien-1-yl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,3,4,5-Tetramethylcyclopenta-2,4-dien-1-yl)benzene is an organic compound characterized by a cyclopentadienyl ring substituted with four methyl groups and a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2,3,4,5-Tetramethylcyclopenta-2,4-dien-1-yl)benzene typically involves the Diels-Alder reaction. This method allows for the formation of the cyclopentadienyl ring with the desired methyl substitutions. The reaction conditions often include the use of a dienophile and a diene under controlled temperature and pressure to achieve the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, as well as employing catalysts and solvents that facilitate the reaction while minimizing costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions: (2,3,4,5-Tetramethylcyclopenta-2,4-dien-1-yl)benzene can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This can remove oxygen-containing groups or reduce double bonds.
Substitution: This can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂) under UV light or heat.
Major Products: The products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alkanes or alcohols.
Wissenschaftliche Forschungsanwendungen
(2,3,4,5-Tetramethylcyclopenta-2,4-dien-1-yl)benzene has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex organic molecules and polymers.
Biology: Its derivatives are studied for potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing into its potential use in drug development and as a pharmaceutical intermediate.
Wirkmechanismus
The mechanism by which (2,3,4,5-Tetramethylcyclopenta-2,4-dien-1-yl)benzene exerts its effects depends on its specific application. In chemical reactions, its reactivity is influenced by the electron-donating effects of the methyl groups and the aromaticity of the benzene ring. These properties can affect how it interacts with other molecules, including its ability to form stable complexes with metals.
Vergleich Mit ähnlichen Verbindungen
Tetraphenylcyclopentadienone: Known for its use in Diels-Alder reactions and as a ligand in organometallic chemistry.
1,2,3,4,5-Pentamethylcyclopenta-2,4-dien-1-yl: Another methyl-substituted cyclopentadienyl compound with similar reactivity.
Uniqueness: (2,3,4,5-Tetramethylcyclopenta-2,4-dien-1-yl)benzene is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties can influence its reactivity and the types of complexes it can form, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
93768-83-3 |
|---|---|
Molekularformel |
C15H18 |
Molekulargewicht |
198.30 g/mol |
IUPAC-Name |
(2,3,4,5-tetramethylcyclopenta-2,4-dien-1-yl)benzene |
InChI |
InChI=1S/C15H18/c1-10-11(2)13(4)15(12(10)3)14-8-6-5-7-9-14/h5-9,15H,1-4H3 |
InChI-Schlüssel |
CQBXFXWAJFNRHH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=C(C1C2=CC=CC=C2)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![{[Di(propan-2-yl)phosphanyl]methylidene}(triphenyl)-lambda~5~-phosphane](/img/structure/B14361099.png)

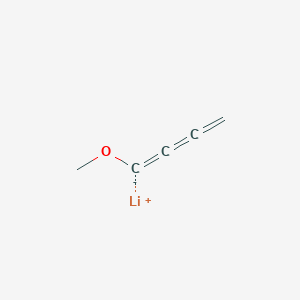

![4-Hydroxy-6,7-dihydrocyclopenta[b]pyran-2(5H)-one](/img/structure/B14361121.png)
![[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl diethyl phosphate](/img/structure/B14361123.png)
